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Compound of Interest

Compound Name: 3-Methyl-8-quinolinesulfonic acid

Cat. No.: B016382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Methyl-8-quinolinesulfonic acid (CAS 153886-69-2). This compound is

primarily recognized as a key intermediate in organic synthesis and notably, as a known

impurity in the manufacturing of Argatroban, a synthetic direct thrombin inhibitor. Understanding

its properties is crucial for process optimization, quality control, and safety assessment in

pharmaceutical development.

Chemical and Physical Properties
While extensive experimental data for 3-Methyl-8-quinolinesulfonic acid is not publicly

available, a combination of reported observations and computationally predicted properties

provides valuable insights.
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Property Value Source

CAS Number 153886-69-2 -

IUPAC Name
3-methylquinoline-8-sulfonic

acid
-

Synonyms
3-Methylquinoline-8-sulfonic

Acid
-

Molecular Formula C₁₀H₉NO₃S [1][2]

Molecular Weight 223.25 g/mol [1][2]

Physical State Solid [1]

Color White to off-white [1]

Computed Physicochemical Properties
The following data has been computationally predicted and provides estimations of the

compound's behavior.

Property Predicted Value Source

Density 1.432 ± 0.06 g/cm³ -

XLogP3 1 -

Hydrogen Bond Donor Count 1 -

Hydrogen Bond Acceptor

Count
4 -

Rotatable Bond Count 1 -

Exact Mass 223.03031432 Da -

Monoisotopic Mass 223.03031432 Da -

Topological Polar Surface Area 75.6 Å² -

Heavy Atom Count 15 -
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Experimental Physical Properties
Experimentally determined values for the following properties are not readily available in the

public domain.

Property Value

Melting Point No data available

Boiling Point No data available

Flash Point No data available

Solubility No data available

Experimental Protocols
Due to the absence of specific published experimental methods for 3-Methyl-8-
quinolinesulfonic acid, this section outlines general standard operating procedures for

determining the key physical and chemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube

method with a melting point apparatus.[3]

Methodology:

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus, adjacent to a calibrated thermometer.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, close

to the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid phase has turned into a clear liquid (completion of
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melting) are recorded as the melting range. A narrow melting range is indicative of a pure

compound.

Solubility Determination
The solubility of a compound is assessed by systematically testing its dissolution in a range of

solvents.[1][4]

Methodology:

Initial Solvent Screening: A small, accurately weighed amount of the solid (e.g., 10 mg) is

placed in a test tube.

A measured volume of the solvent (e.g., 1 mL) is added.

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled

temperature (e.g., room temperature).

Visual observation is used to determine if the solid has dissolved completely, partially, or not

at all.

This process is repeated with a variety of solvents of differing polarities (e.g., water, ethanol,

acetone, dichloromethane, hexane).

For aqueous solubility, the pH of the resulting solution should also be determined using pH

paper or a pH meter.

Spectroscopic Analysis
Standard spectroscopic techniques are employed to elucidate the molecular structure of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Analysis: The chemical shifts, coupling constants, and integration of the peaks provide

detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be

prepared.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies

of the functional groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer

and ionized using a suitable technique, such as electrospray ionization (ESI) or electron

impact (EI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured, resulting in a mass spectrum. The

molecular ion peak provides the molecular weight of the compound, and the fragmentation

pattern offers structural clues.

Logical and Biological Context
While 3-Methyl-8-quinolinesulfonic acid does not have a known direct biological activity, its

significance arises from its role as a process-related impurity in the synthesis of Argatroban.

Relationship to Argatroban
Argatroban is a potent and selective small-molecule direct thrombin inhibitor.[5] 3-Methyl-8-
quinolinesulfonic acid is a precursor or intermediate in the synthetic route leading to

Argatroban. Its presence in the final active pharmaceutical ingredient (API) needs to be

monitored and controlled to ensure the purity, safety, and efficacy of the drug product.
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Logical relationship of 3-Methyl-8-quinolinesulfonic acid as a synthetic precursor and
potential impurity in Argatroban production.

Biological Pathway Context: Argatroban's Mechanism of
Action
Argatroban exerts its anticoagulant effect by directly inhibiting thrombin, a key enzyme in the

coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby

blocking the formation of a blood clot. Understanding this pathway is critical for appreciating the

context in which impurities like 3-Methyl-8-quinolinesulfonic acid are controlled.
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Simplified coagulation cascade showing the point of inhibition by Argatroban.

Conclusion
3-Methyl-8-quinolinesulfonic acid is a compound of interest primarily due to its role in

organic synthesis, particularly as a precursor and potential impurity in the production of the

anticoagulant drug Argatroban. While comprehensive experimental data on its physical and

chemical properties are limited, the available information and standard analytical protocols

outlined in this guide provide a solid foundation for researchers, scientists, and drug

development professionals. Careful control and monitoring of this substance are essential for

ensuring the quality and safety of the final pharmaceutical product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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